molecular formula C6H8N2OS2 B2645958 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide CAS No. 1258848-22-4

2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide

Cat. No.: B2645958
CAS No.: 1258848-22-4
M. Wt: 188.26
InChI Key: SRSILCYPKPPSLV-GORDUTHDSA-N
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Description

2-[4-Hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide is a thiazole-derived compound characterized by a hydroxyl group at position 4, a methyl group at position 5, and an ethanethioamide substituent.

Properties

IUPAC Name

(2E)-2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-3-6(9)8-5(11-3)2-4(7)10/h2-3H,1H3,(H2,7,10)(H,8,9)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSILCYPKPPSLV-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=CC(=S)N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)N/C(=C\C(=S)N)/S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains and fungi. A study highlighted the compound's potential against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Properties
Thiazole derivatives have been investigated for their anticancer effects. The compound has demonstrated the ability to inhibit cancer cell proliferation in vitro. In particular, studies have shown that it induces apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Research has shown that it can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity
Thiazole derivatives are being explored for their herbicidal properties. Preliminary studies suggest that this compound may inhibit the growth of certain weeds without adversely affecting crop yields. This could provide an environmentally friendly alternative to traditional herbicides .

2. Fungicidal Properties
The compound has been evaluated for its fungicidal activity against plant pathogens. It shows promise as a biopesticide, potentially reducing the reliance on synthetic fungicides in agriculture .

Activity Type Target Organism/Condition Effect Observed Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
Anti-inflammatoryInflammation modelsReduction in inflammatory markers
HerbicidalWeedsGrowth inhibition
FungicidalPlant pathogensEffective against fungal growth

Mechanism of Action

The mechanism of action of 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Functional Groups Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Features (IR, NMR)
Target Compound Thiazole 4-OH, 5-Me, ethanethioamide N/A N/A Likely C=O/C=S stretches (IR)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetyl, phenyl, benzamide 290 414.49 IR: 1679, 1605 cm⁻¹ (C=O); NMR: δ 2.49 (CH3)
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Thiadiazole Benzoyl, ethyl ester, methyl 200 444.52 IR: 1715, 1617 cm⁻¹ (C=O); NMR: δ 1.36 (CH3)
(2Z)-2-{(5Z)-5-[3-Fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide Thiazolidine p-Tolyl, fluoro, piperidine, thioamide 431–433 N/A S⋯S contact (2.972 Å); Z-configuration
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Thiazole 2-NH2, 4-Me, acetyl N/A 156.20 IR: Likely C=O stretch (~1700 cm⁻¹)

Key Observations:

Functional Group Influence: The hydroxyl and thioamide groups in the target compound may enhance hydrogen-bonding interactions compared to acetylated analogs like 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone . Thiadiazole derivatives (8a, 8b) exhibit higher molecular weights (414–444 g/mol) due to aromatic substituents, which may improve thermal stability (e.g., 8a melts at 290°C) .

Spectral Differentiation :

  • Thioamide C=S stretches in the target compound (~1250–1050 cm⁻¹, IR) would distinguish it from carbonyl-rich analogs like 8b (1715 cm⁻¹, C=O) .
  • The Z-configuration and S⋯S interactions in the thiazolidine analog suggest unique crystallographic packing compared to planar thiazoles.

Synthetic Pathways: Thiadiazoles (8a–c) are synthesized via condensation of enaminones with active methylene compounds, yielding 70–80% . The thiazolidine analog requires Knoevenagel condensation, achieving lower yields (29%) due to steric hindrance from bulky substituents .

Biological Activity

The compound 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of thiazole derivatives with ethanethioamide. The structural formula includes a thiazole ring, which is crucial for its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole derivatives showed an increased antibacterial effect compared to standard antibiotics like Oxytetracycline, with minimum inhibitory concentrations (MIC) ranging from 7.8 µg/mL to 15.6 µg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Target Bacteria
This compound7.8 - 15.6Staphylococcus aureus, E. coli
Control (Oxytetracycline)15.6 - 30.0Various

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, certain thiazoles have been identified as inhibitors of the enzyme acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiazole derivatives have demonstrated anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the efficacy of various thiazole derivatives against resistant strains of bacteria. The results indicated that some derivatives had up to a 16-fold increase in antibacterial activity compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that thiazole derivatives could significantly reduce cell viability and promote apoptosis through caspase activation .

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